(-)-Ipc2B(allyl)borane solution

描述

Significance of Enantioselective Carbon-Carbon Bond Formation in Asymmetric Synthesis

Enantioselective C-C bond formation is the cornerstone of modern asymmetric synthesis. wikipedia.orgrsc.orgnih.gov Many biologically active molecules, including pharmaceuticals and natural products, exist as single enantiomers. wikipedia.org The different spatial arrangements of atoms in enantiomers can lead to vastly different interactions with chiral biological targets like enzymes and receptors. Therefore, the ability to synthesize a specific enantiomer is often a prerequisite for developing effective and safe therapeutic agents. wikipedia.org Methodologies that facilitate the creation of chiral centers with high enantioselectivity are thus of immense value to the scientific community. iupac.orgnih.gov

Overview of Chiral Organoboron Reagents in Stereoselective Transformations

Chiral organoboron reagents have emerged as exceptionally versatile and reliable tools for stereoselective transformations. rsc.orgrsc.org Their utility stems from the unique electronic properties of the boron atom, which can readily transition from a trivalent to a tetravalent state upon interaction with a nucleophile. rsc.org This characteristic allows for the formation of well-defined, cyclic transition states that effectively transfer the chiral information from the reagent to the substrate, thereby directing the stereochemical outcome of the reaction. arkat-usa.org The development of a diverse array of chiral ligands for boron has provided chemists with a powerful toolbox to tackle a wide range of asymmetric transformations. rsc.orgrsc.org

Historical Development of Chiral Allylboration and the Contributions of H. C. Brown

The field of chiral allylboration owes a significant debt to the pioneering work of Herbert C. Brown. unimi.it Building upon the discovery of hydroboration, Brown and his colleagues developed a series of chiral borane (B79455) reagents derived from naturally occurring terpenes, most notably α-pinene. unimi.it A major breakthrough was the development of B-allyldiisopinocampheylborane, commonly known as (Ipc)2B(allyl). unimi.it This reagent was shown to react with aldehydes to produce homoallylic alcohols with high yields and excellent enantiomeric excess. unimi.it Brown's systematic investigation into the scope and mechanism of these reactions laid the foundation for the widespread adoption of chiral allylboration in organic synthesis. unimi.ityork.ac.uk

Contextualization of (−)-Ipc2B(allyl)borane within Chiral Allylmetal Reagent Landscape

(−)-Ipc2B(allyl)borane is a prominent member of the broader class of chiral allylmetal reagents. nih.gov While various metals can be employed to deliver an allyl group, boron-based reagents offer distinct advantages. The reactions of allylboranes with aldehydes proceed through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type model. arkat-usa.org This predictable transition state geometry is key to the high levels of stereoselectivity observed. Furthermore, the boron byproducts are generally non-toxic and easily removed, simplifying the purification process. arkat-usa.org Compared to other chiral allylmetal reagents, (−)-Ipc2B(allyl)borane often provides a superior combination of reactivity, selectivity, and operational simplicity, making it a preferred choice for many synthetic applications. york.ac.uknih.gov

属性

IUPAC Name |

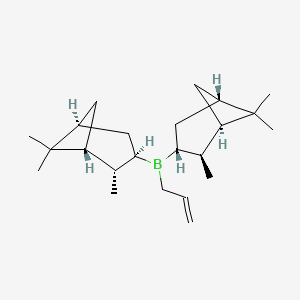

prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXZBDJFGUIKJS-RLEROFIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CC=C)([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455581 | |

| Record name | (-)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85116-38-7 | |

| Record name | 2-Propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85116-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ipc2b Allyl Borane

Precursor Synthesis: Derivation of Diisopinocampheylborane (B13816774) Moieties from Chiral α-Pinene

The journey to (-)-Ipc2B(allyl)borane begins with the synthesis of its key precursor, diisopinocampheylborane (Ipc2BH). This is achieved through the hydroboration of α-pinene. soci.org A significant advantage of this method is the ability to produce highly enantiomerically pure Ipc2BH from α-pinene with lower enantiomeric excess. orgsyn.org For instance, crystalline (+)-(Ipc)2BH with an enantiomeric purity of 97% ee can be obtained from (+)-α-pinene of ≥91% ee. orgsyn.org Similarly, starting with (-)-α-pinene (≥81% ee), crystalline (-)-(Ipc)2BH can be synthesized in 45-52% yield with an enantiomeric purity of 97% ee. orgsyn.org

The synthesis is typically carried out by reacting two equivalents of α-pinene with a borane (B79455) source, such as borane-methyl sulfide (B99878) complex (BMS), in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction mixture is cooled, and the α-pinene is added gradually. orgsyn.org It is crucial to maintain the crystallization at 0°C, as lower temperatures have been shown to significantly decrease the yield without a discernible increase in purity. orgsyn.org

Standard Preparation Protocols for (-)-Ipc2B(allyl)borane

Once the diisopinocampheylborane precursor is obtained, it can be converted to (-)-Ipc2B(allyl)borane through several established protocols.

Reaction with Allylmagnesium Bromide from B-Methoxydiisopinocampheylborane

A widely adopted method involves the methanolysis of Ipc2BH to form B-methoxydiisopinocampheylborane (Ipc2BOMe). orgsyn.org This intermediate is then reacted with allylmagnesium bromide to yield the target allylborane. orgsyn.orgnih.gov The reaction is typically performed in diethyl ether. nih.gov In one common procedure, the Ipc2BOMe is dissolved in diethyl ether and cooled to 0°C. nih.gov The allylmagnesium bromide solution is then added dropwise, leading to the precipitation of magnesium salts. nih.gov The mixture is subsequently stirred at room temperature to ensure the completion of the reaction. nih.gov This method is favored due to the commercial availability of both (+)- and (-)-Ipc2BOMe. nih.gov

Alternative Synthetic Routes (e.g., via Ipc2BCl)

An alternative pathway to (-)-Ipc2B(allyl)borane involves the use of B-chlorodiisopinocampheylborane (Ipc2BCl). This intermediate can be prepared by the hydroboration of α-pinene with monochloroborane etherate. york.ac.uk Subsequent treatment of Ipc2BCl with allylmagnesium bromide cleanly affords the desired (-)-Ipc2B(allyl)borane. york.ac.uk An advantage of using Ipc2BH as a precursor over Ipc2BCl is the potential for higher enantiomeric purity in the final product. york.ac.uk For example, starting with α-pinene of 91.3% ee, the route via Ipc2BH can produce Ipc2BCH2CH=CH2 with 98.9% ee. york.ac.uk

Reaction Conditions and Optimization in Reagent Synthesis

The successful synthesis of (-)-Ipc2B(allyl)borane with high yield and enantioselectivity hinges on careful control of reaction parameters.

Temperature Control and Solvent Effects

Temperature plays a critical role in the enantioselectivity of the subsequent allylation reaction. york.ac.uk Condensations performed at lower temperatures, such as -78°C, generally result in higher enantiomeric excess compared to those at 0°C. york.ac.uk However, further decreasing the temperature to -100°C does not significantly improve the enantioselectivity, making -78°C a preferred and convenient reaction temperature. york.ac.uk

The choice of solvent also influences the reaction outcome. Common solvents for the preparation and subsequent reactions include pentane, diethyl ether (Et2O), and tetrahydrofuran (THF). york.ac.uk The reagent is often sold as a stable solution in pentane. scientificlabs.com The effect of the solvent on the asymmetric allylboration has been studied, indicating its importance in achieving optimal results. york.ac.uk

| Parameter | Condition | Outcome |

| Temperature | 0°C | Lower enantioselectivity |

| -78°C | High enantioselectivity | |

| -100°C | No significant improvement over -78°C | |

| Solvent | Pentane | Used for stable, salt-free solutions |

| Diethyl Ether | Common solvent for synthesis | |

| Tetrahydrofuran | Common solvent for synthesis |

In Situ Generation and Direct Application

The in situ, or on-the-spot, generation of (-)-Ipc₂B(allyl)borane for immediate use in reactions is a common and convenient strategy in synthetic protocols. This approach circumvents the need for isolation and purification of the often air- and moisture-sensitive reagent, streamlining the synthesis of chiral molecules. nih.gov

A prevalent method for the in situ preparation of (-)-Ipc₂B(allyl)borane involves the reaction of (-)-B-methoxydiisopinocampheylborane with a suitable allylating agent, such as allylmagnesium bromide. nih.govorgsyn.org In a typical procedure, allylmagnesium bromide is added to a solution of (-)-(Ipc)₂BOMe in a solvent like diethyl ether at a controlled temperature, often starting at 0°C. nih.gov The reaction mixture, which contains the newly formed (-)-Ipc₂B(allyl)borane along with magnesium salt byproducts, can then be used directly for the allylation of aldehydes without an intermediate filtration step. nih.gov This "salt-containing" method is noted for its convenience as it avoids extra manipulations of the sensitive allylborane. nih.gov

Alternatively, for applications where higher enantioselectivity is desired, the magnesium salts can be removed by filtration under an inert atmosphere before the addition of the aldehyde substrate. nih.gov This "salt-free" procedure is reported to provide improved enantioselectivities. nih.gov Research has shown that using slight excesses of both the starting borane (e.g., 1.25 equivalents) and the Grignard reagent (e.g., 1.2 equivalents) can be necessary to ensure the complete consumption of the aldehyde in the subsequent allylation step. nih.gov

The direct application of the in situ generated reagent is primarily in the asymmetric allylation of aldehydes to produce chiral homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. orgsyn.org The reaction's enantioselectivity can be significantly influenced by the reaction temperature, with lower temperatures generally leading to higher enantiomeric excess (ee). york.ac.uk For instance, the enantioselectivity of the reaction increases considerably when the temperature is decreased from 0°C to -78°C. york.ac.uk

The following table summarizes the results from the allylation of various achiral aldehydes using in situ generated (Ipc)₂B(allyl)borane, demonstrating the high enantioselectivity achieved.

Table 1: Asymmetric Allylation of Achiral Aldehydes with (Ipc)₂B(allyl)borane

| Aldehyde | Product | Yield (%) | ee (%) |

| Acetaldehyde (B116499) | (S)-1-Penten-4-ol | 72 | 83 |

| Propanal | (S)-1-Hexen-4-ol | 70 | 96 |

| Isobutyraldehyde | (S)-5-Methyl-1-hexen-4-ol | 70 | 90 |

| Pivalaldehyde | (S)-5,5-Dimethyl-1-hexen-4-ol | 80 | 86 |

| Benzaldehyde (B42025) | (S)-1-Phenyl-3-buten-1-ol | 78 | 90 |

| Acrolein | (S)-1,5-Hexadien-3-ol | 70 | 94 |

Data sourced from a study on reactions of (Ipc)₂B(allyl) reagents with achiral aldehydes. nih.gov

Stability and Storage Considerations for Solution-Based Reagent Formulations

The stability of (-)-Ipc₂B(allyl)borane solutions is a critical factor for their successful application, ensuring reproducibility and high stereoselectivity in allylation reactions. The reagent is known to be sensitive to both air and moisture, necessitating careful handling and storage under an inert atmosphere to prevent decomposition. nih.gov

Commercially available formulations are typically sold as stable, salt-free solutions, often at a concentration of 1 M in a non-polar, inert solvent like pentane. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Pentane is considered a preferred solvent for long-term storage due to its low polarity and inertness, which helps maintain the reagent's stability. While diethyl ether is commonly used during the preparation of the reagent, it is less favored for long-term storage.

For optimal preservation of the reagent's chemical integrity and enantiomeric purity, specific storage temperatures are recommended. Long-term storage at refrigeration temperatures of -20°C is advised. sigmaaldrich.comsigmaaldrich.com Under these conditions, the reagent can be stored for several months with minimal decomposition and without an appreciable loss in enantioselectivity. scientificlabs.co.uk Studies have shown that storing the solution at -20°C can maintain an enantiomeric excess of over 95% for an extended period. For shorter-term storage, temperatures between 0–6°C are also used to minimize degradation. It has been noted that the material may become hazy upon cooler storage, but this does not affect its performance. scientificlabs.co.uk

The following table outlines the key storage parameters for (-)-Ipc₂B(allyl)borane solutions.

Table 2: Recommended Storage and Stability Parameters for (-)-Ipc₂B(allyl)borane Solutions

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | -20°C for long-term storage | sigmaaldrich.comsigmaaldrich.com |

| 0–6°C for short-term storage | ||

| Solvent | Pentane is the preferred storage solvent | |

| Stability | Stable for several months under refrigeration with no significant decrease in selectivity | scientificlabs.co.uk |

| Atmosphere | Must be stored under anhydrous and oxygen-free conditions | nih.gov |

| Concentration | Typically stored as a 1 M solution |

Mechanistic Insights into Ipc2b Allyl Borane Mediated Allylation

Stereochemical Models of Allylboration Reactions

The stereoselectivity observed in allylboration reactions is rationalized through well-established stereochemical models that consider the geometry of the transition state and the steric influence of the reagents.

Six-Membered Chair-Like Transition State Hypothesis

The generally accepted model for the allylboration of aldehydes and imines involves a highly organized, six-membered chair-like transition state. arkat-usa.orgharvard.edu In this arrangement, the boron atom of the allylborane coordinates to the oxygen or nitrogen atom of the substrate, while the γ-carbon of the allyl group attacks the electrophilic carbonyl or imine carbon. york.ac.uk This cyclic transition state minimizes steric interactions and dictates the stereochemical course of the reaction. For the reaction to proceed, the participating atoms arrange in a way that the R group of the aldehyde occupies an equatorial position to reduce steric strain. harvard.edu The intramolecular nature of this reaction, facilitated by the pre-coordination of the enolate to the electrophile, makes the six-membered ring transition state highly favorable. youtube.com

The reaction's stereochemistry is consistent across various substrates, with lower reaction temperatures often leading to higher enantioselectivity. harvard.edu For instance, decreasing the temperature from 0 °C to -78 °C can significantly improve the enantiomeric excess of the resulting homoallylic alcohol. york.ac.uk

Role of the Diisopinocampheyl (Ipc) Chiral Auxiliaries in Stereodifferentiation

The diisopinocampheyl (Ipc) groups, derived from either (+)- or (-)-α-pinene, are the cornerstone of the high stereodifferentiation achieved in these reactions. york.ac.ukresearchgate.net These bulky chiral auxiliaries create a sterically demanding environment around the boron center, effectively shielding one face of the allyl group. harvard.edu This steric hindrance directs the incoming aldehyde or imine to approach from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenter. arkat-usa.orgharvard.edu

The facial selectivity of the B-allyldiisopinocampheylborane reagent is so pronounced that it typically overrides any inherent facial preference of a chiral aldehyde substrate. harvard.edu The choice of the α-pinene enantiomer used to prepare the Ipc₂B(allyl)borane reagent determines the configuration of the product. york.ac.uk

Facial Selectivity Control in Aldehyde Additions

The facial selectivity in the addition of (-)-Ipc₂B(allyl)borane to aldehydes is a direct consequence of the chair-like transition state and the steric influence of the Ipc ligands. The aldehyde approaches the allylborane in such a way that its R group (the substituent on the carbonyl) occupies an equatorial position in the transition state to minimize steric clashes with the axial Ipc group. harvard.edu This preferred orientation ensures a high degree of facial selectivity, leading to the formation of one enantiomer of the homoallylic alcohol in high excess. The enantioselectivity of these reactions is consistently high across a range of aldehyde substrates, including aliphatic, aromatic, and α,β-unsaturated aldehydes. nih.gov

Table 1: Allylboration of Achiral Aldehydes with (-)-Ipc₂B(allyl)borane

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde (B42025) | (R)-1-Phenyl-3-buten-1-ol | 85 | 92 |

| Octanal | (S)-1-Undecen-4-ol | 78 | 90 |

| Isovaleraldehyde | (R)-5-Methyl-1-hexen-3-ol | 80 | 95 |

Data from Brown et al.

Postulated Reaction Pathways and Intermediate Formation

The reaction of (-)-Ipc₂B(allyl)borane with electrophiles proceeds through distinct pathways involving nucleophilic attack and the formation of key intermediates.

Nucleophilic Addition to Carbonyl and Imine Substrates

The fundamental step in the reaction of (-)-Ipc₂B(allyl)borane is the nucleophilic addition of the allyl group to the electrophilic carbon of a carbonyl or imine. organicreactions.org In the case of carbonyl compounds, this addition leads to the formation of a boron aldolate intermediate, which upon workup yields a homoallylic alcohol. nih.gov The reaction with imines follows a similar pathway, where the allyl group attacks the imine carbon to form an intermediate that, after hydrolysis, gives a homoallylic amine. nih.gov The reaction proceeds smoothly with a variety of carbonyl and imine substrates. organicreactions.orgnih.gov

Boron Enolate Intermediate Formation (General Allylborane Context)

While not the primary pathway for the direct allylation reaction itself, the concept of boron enolate formation is crucial in the broader context of boron chemistry and related C-C bond-forming reactions. Boron enolates are typically generated from ketones or other active methylene (B1212753) compounds by treatment with a boron source, such as a chlorodialkylborane, and a tertiary amine base. nih.govresearchgate.net These enolates are stable intermediates that can then react with electrophiles like aldehydes in aldol (B89426) reactions. youtube.comresearchgate.net

The formation of a boron enolate involves the deprotonation of the α-carbon of a carbonyl compound, with the resulting enolate being stabilized by the boron atom. bham.ac.uk The geometry of the boron enolate (Z or E) can be controlled by the reaction conditions and the steric bulk of the substituents, which in turn influences the stereochemical outcome of subsequent reactions. youtube.com The strong B-O bond favors the formation of O-bound boron enolates over C-bound ones. brighton.ac.uk

Computational and Theoretical Studies on Allylboration Mechanisms (Relevant to Chiral Allylboronates)

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of allylboration reactions involving chiral allylboronates. These studies help to elucidate the structures of transition states, predict stereochemical outcomes, and understand the factors governing reactivity and enantioselectivity.

One area of focus has been the role of the catalyst and its interaction with the reactants. For instance, DFT calculations on the asymmetric allylboration of benzaldehyde catalyzed by a BINOL-derived hydroxyl carboxylic acid revealed that catalyst distortion is a key factor in determining stereoselectivity. nih.gov The flexibility of the catalyst can lead to different mechanisms and origins of selectivity compared to analogous reactions. nih.gov In the context of ketone allylation with pinacol (B44631) allylboronates catalyzed by ZnEt₂, DFT calculations at the M05-2X/6-311++G(d,p) level indicated that the reaction likely proceeds through a double γ-addition stepwise mechanism rather than a concerted Lewis acid-catalyzed pathway. nih.gov These calculations identified a four-coordinated boron intermediate as the active species, formed through proton transfer mediated by the boron center. nih.gov The rate-determining step was predicted to be the boron to zinc transmetalation. nih.gov

Computational studies have also shed light on the relationship between the structure of the allylboronate and its reactivity. DFT analysis of four-coordinate boron species showed a clear trend: as the electronegativity of the atoms attached to boron decreases, the boron-carbon (B-C) bond length increases. beilstein-journals.org This elongation of the B-C bond correlates with increased reactivity of the complex. beilstein-journals.org

The origins of enantioselectivity in reactions catalyzed by chiral ligands have been a major subject of theoretical investigation. For the allylboration of isatins catalyzed by chiral BINOL derivatives, DFT calculations were employed to examine the source of the high enantioselectivity. researchgate.net Similarly, a hypothetical model for the enantioselective allylboration of isatins suggested that an internal hydrogen bond within a transient chiral mixed boronate ester creates a rigid and stabilized system, favoring the addition of the allylboron species to one face of the ketone. researchgate.net Combining computational methods like DFT with experimental techniques such as kinetic isotope effect (KIE) studies has been proposed as a powerful strategy to resolve ambiguities between different proposed reaction mechanisms, such as β-hydride elimination versus allyl transfer pathways.

Table 1: Computational Insights into Chiral Allylboration Mechanisms

| Study Focus | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|

| Asymmetric Allylboration of Benzaldehyde | Density Functional Theory (DFT) | Catalyst distortion is a key factor in determining stereoselectivity. | nih.gov |

| Ketone Allylation with Pinacol Allylboronates | DFT (M05-2X/6-311++G(d,p)) | Proceeds via a stepwise mechanism with boron to zinc transmetalation as the rate-determining step. | nih.gov |

| Reactivity of Boron Species | Density Functional Theory (DFT) | B-C bond distance lengthens with decreasing electronegativity of substituents, correlating with higher reactivity. | beilstein-journals.org |

| Enantioselectivity in Isatin Allylboration | Density Functional Theory (DFT) | Used to examine the origins of high enantioselectivity with chiral BINOL catalysts. | researchgate.net |

Kinetic Aspects of Allylboration Reactions

The kinetics of allylboration reactions, particularly those involving (-)-Ipc₂B(allyl)borane, are significantly influenced by factors such as temperature, solvent, and the nature of the reactants. Allyldialkylboranes are notably more reactive towards aldehydes than their corresponding allylboronate ester counterparts, which allows for reactions to be conducted at much lower temperatures. york.ac.uk

Temperature plays a crucial role in the enantioselectivity of the reaction. For the allylation of aldehydes using B-allyldiisopinocampheylborane, a considerable increase in enantioselectivity is observed as the reaction temperature is lowered from 0 °C to -78 °C. york.ac.uk In many cases, the allylboration of aldehydes is essentially instantaneous at -78 °C or -100 °C, especially when magnesium salts are absent. harvard.edu The use of lower temperatures, such as -78 °C or -100 °C, generally leads to higher enantioselectivity. harvard.edu For example, a procedure for the allylboration of an α-chiral aldehyde involves cooling the reaction mixture to -75 °C and maintaining it at that temperature for 1.5 hours. nih.gov

The kinetic versus thermodynamic control of the reaction can also be observed. In the hydroboration of allenylsilane with diisopinocampheylborane (B13816774) ((dIpc)₂BH), the kinetic product is formed at -40 °C. nih.gov If the temperature is raised above this point, the initial product isomerizes to the thermodynamically more stable allylborane. nih.gov This demonstrates the temperature sensitivity of the boratropic equilibrium.

The stoichiometry of the reagents can also be critical for reaction completion. In certain procedures, slight excesses of both the B-methoxydiisopinocampheylborane precursor and the allylmagnesium bromide are required to ensure the complete consumption of the aldehyde substrate. nih.gov The choice of solvent also has kinetic implications; solvents with strong Lewis basicity, like THF, can stabilize borane (B79455) intermediates and enhance selectivity.

Table 2: Influence of Temperature on Enantioselectivity in Allylboration

| Reagent | Substrate Type | Temperature (°C) | Enantiomeric Excess (ee%) | Reference(s) |

|---|---|---|---|---|

| Ipc₂BCH₂CH=CH₂ | Aldehydes | 0 | Lower | york.ac.uk |

| Ipc₂BCH₂CH=CH₂ | Aldehydes | -78 | 80 - 95% | york.ac.uknih.gov |

| Ipc₂BCH₂CH=CH₂ | 2-Butanone (B6335102) | Not specified | 50% | york.ac.uk |

| Ipc₂BCH₂CH=CH₂ | 3-Butyn-2-one | Not specified | 75% | york.ac.uk |

Enantioselective Allylation Applications in Organic Synthesis

Asymmetric Allylation of Aldehydes

The asymmetric allylation of aldehydes using (-)-Ipc₂B(allyl)borane is a widely adopted and highly efficient method for the synthesis of enantioenriched homoallylic alcohols. nih.govsigmaaldrich.com This reaction is known for its high yields and excellent enantioselectivities under mild conditions.

The reaction between (-)-Ipc₂B(allyl)borane and an aldehyde proceeds through a highly organized, chair-like six-membered transition state. harvard.edu In this arrangement, the aldehyde's R group occupies an equatorial position to minimize steric interactions with the bulky isopinocampheyl ligands on the boron atom. This steric guidance forces the allyl group to attack one face of the aldehyde carbonyl preferentially, leading to the formation of a chiral center with a predictable absolute configuration. harvard.edu Following the nucleophilic addition, an oxidative workup cleaves the boron-oxygen bond, yielding the chiral homoallylic alcohol. This method consistently produces secondary homoallylic alcohols with high enantiomeric excess (ee). nih.gov

The asymmetric allylation with (-)-Ipc₂B(allyl)borane accommodates a broad range of aldehyde substrates, including aliphatic, aromatic, and α,β-unsaturated aldehydes. nih.gov The enantioselectivity of the reaction generally remains high regardless of the aldehyde's structure. york.ac.uk However, there are some limitations. Sterically hindered aldehydes, such as 2,2-dimethylpropanal, exhibit poor reactivity with the reagent. Additionally, while the reaction is highly enantioselective, an excess of the allylborane reagent is often required to ensure the complete consumption of the aldehyde. nih.gov

Table 1: Allylboration of Various Aldehydes with (Ipc)₂B(allyl) Reagents

| Entry | Aldehyde | (Ipc)₂B(allyl) | Product | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetaldehyde (B116499) | (dIpc)₂B(allyl) | (R)-1-Penten-4-ol | 80 | 70 |

| 2 | Benzaldehyde (B42025) | (dIpc)₂B(allyl) | (R)-1-Phenyl-3-buten-1-ol | 90 | 85 |

| 3 | Cinnamaldehyde | (dIpc)₂B(allyl) | (R,E)-1-Phenyl-1,5-hexadien-3-ol | 86 | 80 |

| 4 | Acetaldehyde | (lIpc)₂B(allyl) | (S)-1-Penten-4-ol | 83 | 72 |

| 5 | Benzaldehyde | (lIpc)₂B(allyl) | (S)-1-Phenyl-3-buten-1-ol | 92 | 88 |

| 6 | Cinnamaldehyde | (lIpc)₂B(allyl) | (S,E)-1-Phenyl-1,5-hexadien-3-ol | 88 | 82 |

This table is adapted from data reported in the literature and illustrates the typical enantiomeric excesses and yields obtained for different aldehyde classes. nih.gov

The enantioselectivity of the allylation reaction using (-)-Ipc₂B(allyl)borane is consistently high across a variety of aldehyde substrates, typically ranging from 80% to over 95% ee. nih.gov The diastereoselectivity becomes relevant when the aldehyde substrate itself is chiral, leading to the formation of diastereomeric products. The inherent facial bias of the chiral aldehyde and the stereodirecting influence of the chiral reagent both play a role in determining the final diastereomeric ratio.

When a chiral aldehyde reacts with a chiral reagent like (-)-Ipc₂B(allyl)borane, a phenomenon known as double asymmetric induction occurs. nih.gov This can result in either enhanced or diminished diastereoselectivity, depending on whether the intrinsic facial preference of the aldehyde and the reagent's chirality are "matched" or "mismatched".

Matched Pair: In a matched pair scenario, the chiral reagent and the chiral aldehyde favor the formation of the same diastereomer. This leads to a significant enhancement of the diastereomeric ratio, often exceeding what would be predicted by considering each chiral element's influence separately. The stereochemical bias of the reagent and the substrate are synergistic.

Mismatched Pair: In a mismatched pair, the chiral reagent and the chiral aldehyde have opposing stereochemical preferences. This results in a lower diastereomeric ratio as the two chiral influences compete. In many cases, the high diastereofacial selectivity of the B-allyldiisopinocampheylborane reagent can override the inherent facial preference of the aldehyde. harvard.edu

Table 2: Allylboration of α-Chiral Aldehydes with (Ipc)₂B(allyl) Reagents

| Entry | Aldehyde | (Ipc)₂B(allyl) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | (R)-2-Methylbutanal | (dIpc)₂B(allyl) | 98:2 | 85 |

| 2 | (R)-2-Methylbutanal | (lIpc)₂B(allyl) | 10:90 | 82 |

| 3 | (S)-2-Methylbutanal | (dIpc)₂B(allyl) | 12:88 | 84 |

| 4 | (S)-2-Methylbutanal | (lIpc)₂B(allyl) | 97:3 | 86 |

This table demonstrates the concept of matched and mismatched pairs in double asymmetric induction. The reversal of the reagent's chirality dramatically alters the product's diastereomeric ratio. nih.gov

Asymmetric Allylation of Ketones

While highly effective for aldehydes, the asymmetric allylation of ketones with (-)-Ipc₂B(allyl)borane presents greater challenges. Ketones are generally less reactive than aldehydes, and achieving high enantioselectivity is more difficult. nih.gov

The reaction of (-)-Ipc₂B(allyl)borane with ketones leads to the formation of chiral tertiary homoallylic alcohols. york.ac.uk However, the enantioselectivity of this transformation is often modest and highly dependent on the structure of the ketone. york.ac.uk For instance, the allylation of 2-butanone (B6335102) yields the corresponding tertiary alcohol with a 50% ee, while acetophenone (B1666503) results in a much lower 5% ee. york.ac.uk This indicates that the steric and electronic properties of the ketone substituents significantly influence the stereochemical outcome of the reaction.

Broader Synthetic Utility and Applications in Complex Molecule Construction

Strategic Application as Chiral Building Blocks in Natural Product Synthesis

The enantiomerically enriched homoallylic alcohols produced through allylation with (-)-Ipc₂B(allyl)borane are pivotal intermediates in the synthesis of natural products and other biologically active molecules. The reagent facilitates the introduction of key stereocenters with high predictability and control.

(-)-Ipc₂B(allyl)borane has been successfully employed in the total synthesis of various bioactive molecules. The resulting homoallylic alcohols, with their defined stereochemistry, serve as crucial starting points for constructing complex natural product scaffolds. orgsyn.org The synthesis of these molecules often relies on the high enantioselectivity achieved in the initial allylation step. orgsyn.org For instance, the allylation of aldehydes using this reagent produces secondary homoallylic alcohols with enantiomeric excesses typically ranging from 80% to 95%. nih.gov

Bioactive molecules are compounds that have a biological effect on living organisms. nih.gov Their synthesis is a key area of research in medicinal chemistry and drug development. youtube.com

The asymmetric allylation with (-)-Ipc₂B(allyl)borane provides a reliable method for the stereocontrolled introduction of hydroxylated stereocenters. This is particularly valuable in the synthesis of polyoxygenated compounds, where multiple stereocenters are present. The reagent's inherent chirality directs the formation of the new stereocenter with high diastereoselectivity, even in reactions with chiral aldehydes. nih.gov The ability to control the stereochemical outcome is crucial for the synthesis of complex targets with multiple chiral centers. nih.gov

Post-Allylation Transformations of Homoallylic Adducts

The homoallylic alcohol adducts obtained from reactions with (-)-Ipc₂B(allyl)borane are not merely final products but versatile intermediates amenable to a wide range of subsequent chemical transformations. The presence of both a hydroxyl group and a terminal alkene allows for further synthetic elaboration.

The homoallylic alcohol products can be readily converted into functionalized 1,n-diols. This transformation often involves the oxidative cleavage of the terminal double bond to a carboxylic acid, followed by reduction to the corresponding alcohol. This strategy extends the carbon chain and introduces a new terminal hydroxyl group, providing a synthetically useful 1,n-diol scaffold. These diols are valuable building blocks in their own right for the synthesis of various complex molecules. wikipedia.org

The hydroxyl and alkene functionalities of the homoallylic adducts offer multiple avenues for further synthetic modifications. The hydroxyl group can be oxidized to a ketone or protected for subsequent reactions. The terminal alkene is a versatile handle for various transformations, including:

Cross-coupling reactions: The alkene can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. rsc.org

Oxidation: The double bond can be subjected to various oxidation reactions, such as epoxidation or dihydroxylation, to introduce new oxygenated functionalities with controlled stereochemistry. wikipedia.org

These transformations allow for the elaboration of the initial homoallylic alcohol into more complex and functionally diverse structures.

Enabling Access to Diverse Chiral Scaffolds and Architectures

The application of (-)-Ipc₂B(allyl)borane is fundamental in generating a wide array of chiral building blocks. The resulting enantiomerically enriched homoallylic alcohols are not limited to a single synthetic pathway but can be transformed into a variety of chiral scaffolds. york.ac.uk This versatility allows for the construction of diverse molecular architectures, which is a cornerstone of modern organic synthesis and drug discovery. researchgate.net The ability to generate complex and varied chiral structures from a common intermediate highlights the significant synthetic utility of this reagent. youtube.comyork.ac.uk

Future Perspectives and Emerging Research Directions

Advancements in Catalytic Asymmetric Allylboration (General Field)

The development of catalytic asymmetric allylboration represents a significant leap forward from stoichiometric methods. nih.gov While reagents like (-)-Ipc2B(allyl)borane, derived from the chiral auxiliary α-pinene, provide excellent stereocontrol, the generation of a full equivalent of the chiral reagent is required. orgsyn.org Current research is intensely focused on developing catalytic systems that can achieve similar levels of enantioselectivity with only a substoichiometric amount of a chiral promoter.

Recent progress has been notable in several areas:

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids and other Brønsted acids has emerged as a powerful strategy for the catalytic asymmetric allylboration of aldehydes and ketones. nih.govacs.org These catalysts can activate allylboronates towards reaction with carbonyl compounds, with the chiral environment of the catalyst directing the stereochemical outcome. nih.govacs.org

Novel Metal-Based Catalysts: While traditional methods often rely on the stoichiometric chiral auxiliary, new catalytic systems involving metals like copper, palladium, and iridium are being developed. nih.gov These systems can utilize simple, achiral allylboronates in conjunction with a chiral ligand to achieve high enantioselectivity in the allylation of a variety of substrates. nih.gov

Broader Substrate Scope: Advances in catalyst design are expanding the utility of asymmetric allylboration to more challenging substrates, such as ketones, which are inherently less reactive than aldehydes. acs.org The development of highly active organocatalysts and robust metal-based systems is enabling the efficient synthesis of chiral tertiary homoallylic alcohols. acs.orgnih.gov

These advancements are paving the way for more atom-economical and versatile methods for the synthesis of chiral building blocks.

Exploration of Novel Substrates and Electrophilic Partners

The classic application of (-)-Ipc2B(allyl)borane involves the asymmetric allylation of achiral aldehydes to produce chiral secondary homoallylic alcohols with high enantiomeric excess. nih.gov However, the scope of this powerful reagent and the broader field of asymmetric allylboration is continually expanding to include a wider variety of substrates and electrophilic partners.

Table 1: Asymmetric Allylation of Various Aldehydes with (-)-Ipc₂B(allyl)borane

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde (B42025) | (R)-1-Phenyl-3-buten-1-ol | 85 | 92 |

| Octanal | (S)-1-Undecen-4-ol | 78 | 90 |

| Isovaleraldehyde | (R)-5-Methyl-1-hexen-3-ol | 80 | 95 |

This data illustrates the high yields and enantioselectivities achievable with traditional aldehyde substrates.

Recent research has demonstrated the successful allylation of a more diverse range of electrophiles:

Imines: The allylation of imines provides a direct route to chiral amines, which are valuable building blocks in medicinal chemistry. Studies have shown that (-)-Ipc2B(allyl)borane can react with imines, expanding its utility beyond carbonyl compounds. researchgate.net Furthermore, catalytic systems have been developed for the allylboration of various imine derivatives, including acyl imines and hydrazones. nih.govacs.org

Ketones: While more challenging than aldehydes, the asymmetric allylation of ketones to form chiral tertiary alcohols is an area of active research. acs.org Novel catalysts are being designed to overcome the lower reactivity and steric hindrance of ketone substrates. acs.orgdoi.org

Indoles: The functionalization of indoles at the 2-position has been achieved through γ-selective allylation using allylboron reagents, providing access to complex heterocyclic structures. acs.org

Activated Electrophiles: By enhancing the nucleophilicity of allylboron species through the formation of boronate complexes, their reactivity can be extended to a wider range of electrophiles, including tropylium (B1234903) ions, activated pyridines, and sources of electrophilic fluorine or trifluoromethyl groups. acs.org

This expansion of compatible reaction partners significantly increases the synthetic utility of asymmetric allylboration.

Integration with Modern Synthetic Methodologies and Flow Chemistry (General Trend)

The integration of established synthetic methods with modern technologies like flow chemistry is revolutionizing chemical synthesis. angelinifinechemicals.com Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. beilstein-journals.orgnih.gov

The asymmetric allylboration using (-)-Ipc2B(allyl)borane has been successfully translated to a continuous flow process. nih.govacs.org In one notable example, the synthesis of the natural product goniothalamin (B1671989) utilized a flow-based asymmetric Brown allylation. nih.govacs.org This approach provided the desired chiral intermediate in 98% yield and 91.5% enantiomeric excess with a productivity of 1.8 g·h⁻¹. nih.govacs.org Real-time monitoring of the reaction progress was achieved using in-line FTIR spectroscopy. nih.govacs.org This successful application demonstrates the robustness of the allylboration reaction and its compatibility with modern manufacturing techniques, opening the door for more efficient and scalable syntheses of chiral compounds.

Advanced Computational Modeling for Reaction Design and Predictability

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. Density Functional Theory (DFT) calculations are increasingly being used to study asymmetric allylboration reactions. acs.orgnih.gov

These theoretical studies provide valuable insights into:

The Origin of Enantioselectivity: By modeling the transition states of the reaction, researchers can elucidate the key steric and electronic interactions that govern facial selectivity. acs.orgnih.gov For example, calculations on the allylboration of aldehydes and ketones have helped to rationalize why different chiral borane (B79455) reagents show varying levels of reactivity and selectivity with different substrates. acs.org

Reaction Mechanisms: Computational models can help to confirm or propose reaction pathways. researchgate.net For instance, studies on the allylation of imines have used computational methods to investigate the reaction mechanism. researchgate.net

Catalyst Design: A deeper understanding of the factors controlling the reaction allows for the rational design of new and improved catalysts and reagents with enhanced performance. nih.gov By screening potential catalyst structures computationally, the experimental effort required to develop new synthetic methods can be significantly reduced. nih.gov

The synergy between experimental work and advanced computational modeling is accelerating the development of more predictable and efficient asymmetric allylboration reactions.

常见问题

Q. How should (-)-Ipc2B(allyl)borane solution be stored to maintain reactivity and stereochemical integrity?

- Methodological Answer: Store the solution at 0–6°C in pentane or dioxane solvents to minimize decomposition. Avoid prolonged exposure to moisture or oxygen, as borane reagents are moisture-sensitive. For long-term storage, refrigeration (-20°C) preserves enantiomeric excess (ee) >95% for several months .

Q. What analytical techniques are recommended for determining enantiomeric excess (ee) in allylation products?

Q. What is the typical reaction protocol for (-)-Ipc2B(allyl)borane-mediated allylation of aldehydes?

- Methodological Answer: Add the aldehyde (1 equiv) dropwise to (-)-Ipc2B(allyl)borane (1.2 equiv) in anhydrous THF at -78°C. Stir for 2–4 hours, then quench with MeOH. Purify via flash chromatography. Typical yields range 70–90% with ee >95% .

Advanced Research Questions

Q. How do solvent polarity and coordination ability influence diastereoselectivity in (-)-Ipc2B(allyl)borane reactions?

- Methodological Answer: Solvents with strong Lewis basicity (e.g., THF) stabilize borane intermediates, enhancing selectivity. In contrast, non-coordinating solvents (e.g., toluene) reduce stereocontrol. For example, THP (tetrahydropyran) increases neutral borane cluster formation, altering reactivity pathways . Table 1: Solvent Effects on Reaction Outcomes

| Solvent | Coordination Strength | Selectivity (ee%) | Major Product |

|---|---|---|---|

| THF | High | 95% | Homoallylic alcohol |

| Toluene | Low | 80% | Competing byproducts |

| THP | Moderate | 85% | Neutral clusters |

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

- Methodological Answer: Combine density functional theory (DFT) calculations with kinetic isotope effect (KIE) studies. For example, DFT can model transition states to predict stereochemical outcomes, while KIE experiments validate hydride transfer steps. This hybrid approach resolved ambiguities in β-hydride elimination vs. allyl transfer pathways .

Q. What strategies mitigate competing β-hydride elimination in large-scale allylations?

- Methodological Answer: Optimize reaction temperature (-78°C to 0°C) and stoichiometry (1.5:1 borane:aldehyde). Use bulky aldehydes to sterically hinder elimination. Monitor by B NMR to detect borane degradation products .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental ee values in allylation reactions?

Q. Why do some studies report reduced stereoselectivity with (-)-Ipc2B(allyl)borane compared to R-Alpine-Borane®?

- Methodological Answer: Differences arise from reagent stability and solvent interactions. R-Alpine-Borane®’s bicyclic structure resists hydrolysis, while (-)-Ipc2B(allyl)borane requires rigorous anhydrous conditions. Compare results using identical solvent systems (e.g., pentane vs. dioxane) .

Experimental Design Optimization

Q. How to design kinetic studies for (-)-Ipc2B(allyl)borane reactions?

Q. What criteria validate the reproducibility of allylation reactions across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。